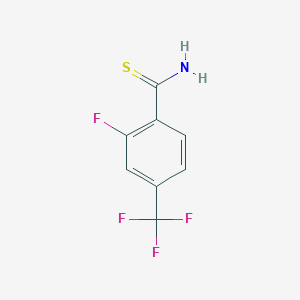
2-Fluoro-4-(trifluoromethyl)thiobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(trifluoromethyl)thiobenzamide is a useful research compound. Its molecular formula is C8H5F4NS and its molecular weight is 223.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Fluoro-4-(trifluoromethyl)thiobenzamide (CAS No. 317319-34-9) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The incorporation of fluorine and trifluoromethyl groups significantly alters the compound's physicochemical properties, enhancing its interaction with biological targets.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₆F₄NOS, with a molecular weight of approximately 241.21 g/mol. The presence of the thiobenzamide moiety suggests potential interactions with various biological pathways, particularly those involving protein binding and enzyme inhibition.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₄NOS |
| Molecular Weight | 241.21 g/mol |
| CAS Number | 317319-34-9 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Potential
Recent studies have explored the anticancer activity of fluorinated compounds, including derivatives of thiobenzamides. The structural modifications introduced by the fluorine atoms can enhance the binding affinity to target proteins involved in cancer cell proliferation.
- Inhibitory Activity : Preliminary data suggest that this compound exhibits significant inhibitory effects on specific cancer cell lines. For example, IC₅₀ values were determined using various assays to evaluate its effectiveness against leukemia and solid tumors.
- Mechanism of Action : The mechanism underlying its activity may involve disruption of critical signaling pathways in cancer cells, potentially through the inhibition of key enzymes or receptors involved in tumor growth.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the introduction of fluorinated groups enhances biological activity by improving lipophilicity and bioavailability. This modification can lead to stronger interactions with biological targets due to increased halogen bonding capabilities.
Table: Summary of SAR Findings
| Compound | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|
| This compound | 1.5 | Polo-like Kinase 1 | Alverez et al., 2023 |
| Other Thiobenzamide Derivatives | Varies | Various Enzymes | Various Studies |
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on specific leukemia cell lines demonstrated a notable reduction in cell viability at concentrations as low as 1.5 µM. The study utilized MTS assays to assess cell proliferation and apoptosis induction, indicating a promising therapeutic potential for this compound in hematological malignancies.
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the compound's ability to inhibit Polo-like kinase (Plk1), a crucial regulator in cell cycle progression. The results indicated that the compound could effectively block Plk1 activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NS/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMKZNPNGJUNIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590735 |
Source


|
| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-34-9 |
Source


|
| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














